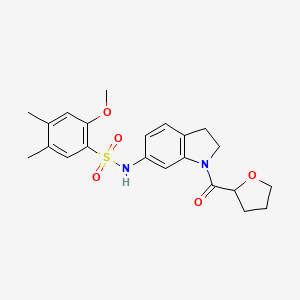

2-methoxy-4,5-dimethyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

2-Methoxy-4,5-dimethyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a methoxy- and dimethyl-substituted benzene sulfonamide core linked to an indoline moiety modified with a tetrahydrofuran-2-carbonyl group. The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and herbicides, while the tetrahydrofuran and indoline motifs are frequently observed in bioactive molecules targeting neurological or anti-inflammatory pathways .

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-14-11-20(28-3)21(12-15(14)2)30(26,27)23-17-7-6-16-8-9-24(18(16)13-17)22(25)19-5-4-10-29-19/h6-7,11-13,19,23H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPCOBQPSXVOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: : The indole core can be reduced to form indoline derivatives.

Substitution: : The benzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, can facilitate substitution reactions.

Major Products Formed

Oxidation: : Formation of methoxybenzoic acids or methylbenzoic acids.

Reduction: : Production of indoline derivatives.

Substitution: : Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of sulfonamides characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring. The unique structural features include:

- Methoxy Group : Enhances solubility and biological activity.

- Dimethyl Substituents : Influence electronic properties and steric hindrance.

- Indolin Moiety : Contributes to the compound's interaction with biological targets.

Synthesis typically involves functionalizing indole derivatives through various chemical reactions, optimizing conditions such as temperature and solvent choice to maximize yield and purity.

Anticancer Properties

Research indicates that 2-methoxy-4,5-dimethyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide exhibits promising anticancer activity. Studies have shown that modifications in its molecular structure significantly affect binding affinity and selectivity towards cancer cell lines. The compound has been evaluated against various cancer types, including:

- Colon Cancer (HCT-116)

- Breast Cancer (MCF-7)

- Cervical Cancer (HeLa)

In vitro studies demonstrated significant cytotoxic activity, with some derivatives showing selectivity towards specific cancer types .

Quantitative Structure–Activity Relationship (QSAR)

The design of new derivatives often employs QSAR analysis to predict biological activity based on structural features. This computational method helps in identifying key substituents that enhance anticancer efficacy and metabolic stability .

Case Studies

Several studies have documented the synthesis and evaluation of related sulfonamide compounds, highlighting their potential as anticancer agents:

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Indole derivatives often interact with various receptors and enzymes in the body, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Implications :

- The triazine ring in sulfonylurea herbicides is critical for herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.

- The indoline-tetrahydrofuran moiety in the target compound may enhance blood-brain barrier penetration or receptor binding affinity, common in CNS-targeting drugs.

Pharmacological Context ()

While benzathine benzylpenicillin (a penicillin salt) is structurally unrelated, its inclusion in the Pharmacopoeia underscores the regulatory emphasis on precise chemical characterization. Unlike the target compound, benzathine benzylpenicillin features a bicyclic β-lactam core and is used as an antibiotic. This highlights the diversity of sulfonamide applications: the target compound’s sulfonamide group could serve as a hydrogen-bond donor for enzyme inhibition, contrasting with penicillin’s β-lactam reactivity .

Research Findings and Hypotheses

- Agrochemical Potential: The dimethyl and methoxy groups on the benzene ring may enhance lipid solubility, improving foliar absorption in pesticides. However, the lack of a triazine ring likely reduces herbicidal ALS inhibition .

- Pharmaceutical Potential: The indoline moiety is associated with serotonin receptor modulation (e.g., in antipsychotics), while the tetrahydrofuran-carbonyl group may improve metabolic stability.

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the target compound involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Indolin Structure : The indolin moiety can be synthesized through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.

- Introduction of the Tetrahydrofuran Group : This is achieved via cyclization reactions that incorporate tetrahydrofuran derivatives.

- Sulfonamide Formation : The final step involves the reaction of the resulting amine with benzenesulfonyl chloride to form the sulfonamide group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides demonstrate effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties

Recent investigations into the anticancer potential of related compounds have revealed promising results. For example, certain derivatives have shown inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Case Studies

A notable study investigated the effects of a closely related compound on triple-negative breast cancer (TNBC). The compound exhibited a significant reduction in tumor growth in vivo models, highlighting its potential as a therapeutic agent against aggressive cancer types. The study reported an IC50 value indicating potent activity against TNBC cells while sparing normal cells, suggesting a favorable therapeutic index .

Another research effort focused on the compound's ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. This inhibition was linked to reduced metastatic potential in animal models, further supporting its role as an anticancer agent .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The sulfonamide group may interact with various enzymes involved in metabolic pathways critical for cancer progression.

- Apoptotic Pathways : Activation of caspase cascades leading to programmed cell death has been observed in treated cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific checkpoints, thereby inhibiting proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.